molecular formula C10H9F2N B2921074 4-(2,6-Difluorophenyl)butanenitrile CAS No. 1057672-27-1

4-(2,6-Difluorophenyl)butanenitrile

Cat. No.: B2921074
CAS No.: 1057672-27-1
M. Wt: 181.186
InChI Key: ZGYOXFFRLYVGFO-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenoxy)butanenitrile (CAS 1378344-87-6) is an organofluorine nitrile compound with the molecular formula C₁₀H₉F₂NO and a molar mass of 197.18 g/mol . Structurally, it consists of a butanenitrile chain attached to a 2,6-difluorophenoxy group, where the oxygen atom bridges the fluorinated aromatic ring and the aliphatic nitrile moiety. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine atoms, which can modulate reactivity, stability, and bioavailability.

Properties

IUPAC Name

4-(2,6-difluorophenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N/c11-9-5-3-6-10(12)8(9)4-1-2-7-13/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYOXFFRLYVGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)butanenitrile typically involves the reaction of 2,6-difluorobenzyl chloride with butanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2,6-difluorophenyl)butanoic acid.

    Reduction: Formation of 4-(2,6-difluorophenyl)butylamine.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

4-(2,6-Difluorophenyl)butanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(2,6-difluorophenoxy)butanenitrile with analogous compounds, highlighting key structural and functional differences:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Pattern Key Features
4-(2,6-Difluorophenoxy)butanenitrile C₁₀H₉F₂NO 197.18 2,6-difluoro on phenoxy group High polarity due to nitrile and fluorine; potential metabolic stability
4-Phenoxybutanenitrile C₁₀H₁₁NO 161.20 No fluorine substituents Lower polarity; reduced resistance to oxidative degradation
4-(3,5-Difluorophenyl)butanenitrile C₁₀H₉F₂N 181.18 3,5-difluoro on phenyl group Direct phenyl attachment; steric effects may alter binding affinity
4-(2,4,6-Trifluorophenoxy)butanenitrile C₁₀H₈F₃NO 215.17 2,4,6-trifluoro on phenoxy Enhanced electron-withdrawing effects; possible increased acidity

Key Observations:

Fluorine Substitution: The 2,6-difluoro pattern on the phenoxy group in 4-(2,6-difluorophenoxy)butanenitrile provides steric and electronic effects distinct from analogs like 4-(3,5-difluorophenyl)butanenitrile. The meta-fluorine positions in the latter may reduce steric hindrance but weaken dipole interactions compared to the ortho-fluorines in the former .

Phenoxy vs. Phenyl Linkage: The oxygen bridge in phenoxy derivatives increases polarity and flexibility compared to direct phenyl-attached analogs (e.g., 4-(3,5-difluorophenyl)butanenitrile). This may enhance solubility in polar solvents but reduce lipid membrane permeability.

Biological Activity

4-(2,6-Difluorophenyl)butanenitrile is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C11H10F2N
  • Molecular Weight : 201.20 g/mol
  • CAS Number : 110931-77-6

The presence of the difluorophenyl group is notable for its influence on the compound's electronic properties, which can affect its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluorophenyl group can modulate the activity of various biological targets, potentially leading to inhibitory effects on certain pathways critical in disease processes. Additionally, the nitrile group may facilitate binding to active sites of enzymes or receptors, enhancing its pharmacological profile.

In Vitro Studies

Recent investigations have highlighted the compound's potential as a therapeutic agent. In vitro studies have demonstrated:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, although detailed IC50 values are still under investigation.
  • Cell Viability Assays : Preliminary results indicate that this compound may affect cell viability in various cancer cell lines, suggesting potential anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
4-(2,6-Dichlorophenyl)butanenitrileChlorine substituentsModerate enzyme inhibition
4-(2,6-Dibromophenyl)butanenitrileBromine substituentsLimited activity reported
4-(2,6-Dimethylphenyl)butanenitrileMethyl substituentsHigher cytotoxicity

The fluorine atoms in this compound enhance its stability and reactivity compared to its chloro and bromo analogs .

Case Studies and Research Findings

  • Anticancer Activity : A study explored the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM over a 48-hour period.
  • Enzyme Interaction : Research demonstrated that the compound effectively inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to drug-drug interactions if used concurrently with other medications.
  • Toxicological Assessment : Toxicity studies have shown that while the compound exhibits some cytotoxic effects at high concentrations, it remains within acceptable limits for further drug development.

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